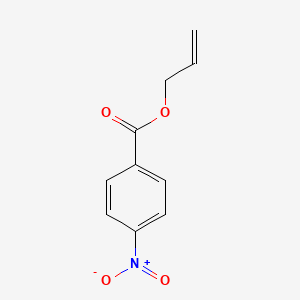

Allyl 4-nitrobenzoate

Description

Significance of Allylic Esters in Advanced Synthetic Methodologies

Allylic esters are a cornerstone of modern synthetic organic chemistry, primarily due to their ability to undergo a diverse array of transformations. The allylic functional group, with its adjacent double bond, provides a handle for numerous reactions, most notably transition-metal-catalyzed allylic substitution reactions. nih.govscispace.com These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds with high levels of regio- and stereoselectivity. nih.govacs.orgacs.org

The development of catalytic asymmetric allylic alkylation (AAA) has been particularly impactful, allowing for the synthesis of chiral molecules with a high degree of enantiomeric excess. researchgate.netrsc.orguwindsor.canih.govillinois.edu Methodologies such as those employing palladium, iridium, rhodium, and copper catalysts have expanded the scope of allylic ester chemistry, enabling the synthesis of complex natural products and pharmaceutical agents. nih.govscispace.comacs.orgacs.orgacs.org The versatility of allylic esters is further demonstrated in their use in C-H oxidation reactions, providing direct routes to complex molecules from simple olefins. nih.gov

Role of the 4-Nitrobenzoate (B1230335) Moiety in Tailoring Chemical Reactivity and Molecular Design

The 4-nitrobenzoate portion of Allyl 4-nitrobenzoate is not merely a passive component; it plays a crucial role in modulating the reactivity of the molecule. The nitro group is strongly electron-withdrawing, which has several important consequences. Firstly, it makes the benzoate (B1203000) a good leaving group in nucleophilic substitution reactions. rsc.org This enhanced leaving group ability is critical in many transition-metal-catalyzed reactions where the departure of the carboxylate is a key step in the catalytic cycle.

Secondly, the electron-withdrawing nature of the nitro group influences the electronic properties of the entire molecule, affecting its reactivity in various transformations. For instance, in substitution reactions, the electron-deficient nature of the 4-nitrobenzoate can influence the stability of intermediates and transition states, thereby affecting reaction rates and selectivities. acs.orgnih.gov This ability to "tune" reactivity through the choice of the benzoate substituent is a powerful tool for the synthetic chemist. The 4-nitrobenzoate group also serves as a useful chromophore, which can aid in the detection and quantification of compounds containing this moiety.

Historical Development of Research Pertaining to this compound Structures

The historical development of research on this compound is intrinsically linked to the broader history of ester synthesis and the study of allylic compounds. The preparation of esters from carboxylic acids and alcohols is a foundational reaction in organic chemistry. The use of acyl chlorides, such as p-nitrobenzoyl chloride, for the esterification of alcohols has long been a standard and efficient method. rsc.orgorgsyn.org Early work in the 20th century focused on establishing reliable methods for the preparation of various esters, including those derived from p-nitrobenzoic acid. orgsyn.org

Chemical and Physical Properties of this compound

The physical and spectroscopic properties of this compound are well-documented and provide essential information for its characterization and use in synthesis.

| Property | Value |

| Molecular Formula | C₁₀H₉NO₄ |

| Molecular Weight | 207.18 g/mol |

| Appearance | Colorless oil |

Spectroscopic Data of this compound

The structural features of this compound can be confirmed through various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy being particularly informative.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the allyl and 4-nitrophenyl protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Allyl CH₂ | ~4.85 | m | |

| Allyl =CH₂ | ~5.35 | dd | 1.3, 10.4 |

| ~5.45 | m | ||

| Allyl -CH= | ~6.00 | m | |

| Aromatic CH | ~8.20 | d | 8.9 |

| ~8.30 | d | 8.9 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| Allyl CH₂ | ~66.3 |

| Allyl =CH₂ | ~119.0 |

| Aromatic CH | ~123.5 |

| Aromatic CH | ~130.7 |

| Allyl -CH= | ~131.6 |

| Aromatic C-CO | ~135.5 |

| Aromatic C-NO₂ | ~150.6 |

| Carbonyl C=O | ~164.1 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ester) | ~1727 |

| C=C (aromatic) | ~1608 |

| NO₂ (asymmetric stretch) | ~1526 |

| NO₂ (symmetric stretch) | ~1348 |

| C-O (ester) | ~1271 |

| C-H (alkene) | ~995, 933 |

Synthesis of this compound

This compound can be synthesized through several established methods in organic chemistry. One common and straightforward approach is the esterification of allyl alcohol with 4-nitrobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

Another documented method involves the direct esterification of an aldehyde with an alcohol. For example, the preparation of this compound has been reported with a 76% yield from the corresponding aldehyde and allyl alcohol using a titanium superoxide (B77818) catalyst.

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-2-7-15-10(12)8-3-5-9(6-4-8)11(13)14/h2-6H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAOSVAQWXBRLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335925 | |

| Record name | Benzoic acid, 4-nitro, allyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15727-80-7 | |

| Record name | Benzoic acid, 4-nitro, allyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Allyl 4 Nitrobenzoate and Its Derivatives

Direct Esterification Approaches

Direct esterification remains a fundamental and widely practiced method for synthesizing esters like Allyl 4-nitrobenzoate (B1230335). This typically involves the reaction of a carboxylic acid with an alcohol, often facilitated by a catalyst or by activating the carboxylic acid.

The most conventional route to Allyl 4-nitrobenzoate is the Fischer-Speier esterification. This method involves the reaction of 4-nitrobenzoic acid with allyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct, is typically removed using techniques like azeotropic distillation. The general reaction is as follows:

4-Nitrobenzoic Acid + Allyl Alcohol ⇌ this compound + Water

While this method is well-established, it can sometimes require harsh conditions and long reaction times. The strong acid catalyst can also lead to side reactions, particularly with sensitive substrates.

To circumvent the equilibrium limitations of Fischer esterification, a more reactive derivative of the carboxylic acid, 4-nitrobenzoyl chloride, is often employed. mdpi.comresearchgate.netresearchgate.netwhiterose.ac.uk This acyl chloride readily reacts with allyl alcohol in a process that is essentially irreversible. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction. whiterose.ac.uk The use of a base prevents the protonation of the alcohol and drives the reaction to completion.

In a typical procedure, 4-nitrobenzoyl chloride is added to a solution of allyl alcohol and a base in an inert solvent like dichloromethane (B109758) at room temperature. The reaction is often rapid and gives high yields of the desired ester. For instance, the reaction of (R,E)-3-(4-Chlorophenyl)-1-phenyl-prop-2-en-1-ol with 4-nitrobenzoyl chloride in the presence of triethylamine and a catalytic amount of 4-(dimethylaminopyridine) (DMAP) in dichloromethane resulted in the formation of the corresponding 4-nitrobenzoate ester in good yield.

| Alcohol Substrate | Base | Solvent | Reaction Time | Yield | Reference |

| (R,E)-3-(4-Chlorophenyl)-1-phenyl-prop-2-en-1-ol | Triethylamine, DMAP | Dichloromethane | 30 min | 39.4% | |

| 4-allyl-2-methoxyphenol | 2 M NaOH | Water | 12 h | 49% | mdpi.com |

| Racemic alcohol | Pyridine, DMAP | Pyridine | Not Specified | Not Specified | whiterose.ac.uk |

This table provides a summary of various reaction conditions for the synthesis of 4-nitrobenzoate esters using 4-nitrobenzoyl chloride.

Esterification can also be effectively conducted under basic conditions, often referred to as the Schotten-Baumann reaction. This method involves the reaction of an acyl chloride with an alcohol in the presence of an aqueous base, such as sodium hydroxide (B78521). mdpi.com For the synthesis of a derivative, 4-allyl-2-methoxyphenyl 4-nitrobenzoate, 4-allyl-2-methoxyphenol was treated with 4-nitrobenzoyl chloride in a 2 M sodium hydroxide solution. mdpi.com The reaction proceeded at room temperature with stirring for 12 hours, yielding the product as a solid. mdpi.com This approach is particularly useful for acid-sensitive substrates and often results in high yields due to the irreversible nature of the reaction. The biphasic nature of the reaction mixture, with the organic reactants and the aqueous base, is a characteristic feature of this method.

Esterification with 4-Nitrobenzoyl Chloride.

Catalytic Synthesis Routes

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Both homogeneous and heterogeneous catalysts have been developed for the synthesis of esters, including this compound.

Heterogeneous catalysis involves the use of a catalyst that is in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. researchgate.net This approach simplifies the purification process as the catalyst can be easily separated by filtration and often reused, contributing to a more environmentally friendly and cost-effective process. researchgate.net Various solid acid catalysts, such as zeolites and metal oxides, have been investigated for esterification reactions. researchgate.netscirp.org

A notable example of heterogeneous catalysis is the use of titanium-superoxide for the oxidative esterification of aldehydes. rsc.orgrsc.orgresearchgate.net While this method starts from an aldehyde instead of a carboxylic acid, it provides a direct route to esters. Titanium-superoxide has been shown to be an efficient and recyclable catalyst for the oxidative esterification of aldehydes with alcohols. rsc.orgrsc.orgresearchgate.net The reaction proceeds through a radical pathway. rsc.orgresearchgate.net

In a patented process, a titanium-superoxide catalyst was used for the direct conversion of 4-nitrobenzaldehyde (B150856) to various esters, including this compound, with a reported yield of 76%. google.com The catalyst's stability and reusability make it a promising candidate for industrial applications. rsc.orgnih.gov

| Starting Material | Catalyst | Oxidant | Solvent | Yield | Reference |

| 4-Nitrobenzaldehyde | Titanium-Superoxide | TBHP | CH2Cl2 | 76% | google.com |

This table summarizes the key parameters for the synthesis of this compound using a titanium-superoxide catalyst. TBHP refers to tert-butyl hydroperoxide.

Compound Index

Emerging Catalytic Systems in Esterification Processes

The direct esterification of 4-nitrobenzoic acid with allyl alcohol, or related oxidative esterification from 4-nitrobenzaldehyde, has been improved through the development of novel catalytic systems. These methods aim to provide higher yields, milder reaction conditions, and greater efficiency compared to traditional approaches.

One approach involves the use of N-bromosuccinimide (NBS) as an efficient and selective catalyst for the direct esterification of aryl carboxylic acids. nih.gov This metal-free system is tolerant to air and moisture, simplifying the synthetic and isolation procedures. nih.gov For the esterification of 4-nitrobenzoic acid, NBS has demonstrated high catalytic activity. nih.gov

Another emerging heterogeneous catalyst is Titanium superoxide (B77818) (Ti-superoxide) , which facilitates the one-step oxidative esterification of aldehydes to esters. google.comgoogleapis.com In a representative synthesis, 4-nitrobenzaldehyde reacts with allyl alcohol in the presence of the Ti-superoxide catalyst and tert-butyl hydroperoxide (TBHP) to produce this compound in good yield. google.comgoogleapis.com The catalyst is recoverable and can be reused for several cycles. googleapis.com

The combination of triphenylphosphine dihalides (PPh3X2, where X = Br, I) and N,N-dimethylaminopyridine (DMAP) provides a powerful system for esterification under neutral and mild conditions. chem-soc.siresearchgate.net The reaction of 4-nitrobenzoic acid with allyl alcohol proceeds rapidly at room temperature in dichloromethane, affording this compound in excellent yield within minutes. chem-soc.si The choice of base is critical, with DMAP being the most effective among those tested. chem-soc.si

Palladium-based catalysts have also been developed for the allylic C-H acyloxylation of terminal alkenes. A system combining a bidentate-sulfoxide-ligated palladium complex with silver(I) carbonate (Ag2CO3) catalyzes the reaction between terminal alkenes and 4-nitrobenzoic acid. organic-chemistry.org This method requires 1,4-benzoquinone (B44022) as an oxidant and demonstrates high catalytic activity and regioselectivity under mild conditions. organic-chemistry.org

| Catalytic System | Reactants | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| N-bromosuccinimide (NBS) | 4-Nitrobenzoic acid, Alcohol | Metal-free, air/moisture tolerant | High | nih.gov |

| Titanium superoxide | 4-Nitrobenzaldehyde, Allyl alcohol | TBHP as oxidant, 25°C | 76% | google.comgoogleapis.com |

| PPh₃Br₂ / DMAP | 4-Nitrobenzoic acid, Allyl alcohol | Dichloromethane, room temp, 2 min | 99% | chem-soc.si |

| Pd-sulfoxide complex / Ag₂CO₃ | Terminal alkene, 4-Nitrobenzoic acid | 1,4-Benzoquinone as oxidant | High | organic-chemistry.org |

Preparation of Substituted this compound Derivatives

The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships and the generation of novel chemical entities for various applications. These derivatives can be modified at the allylic portion or the substituted phenyl ring.

Modifications to the allyl group introduce steric and electronic diversity. Research has demonstrated the synthesis of several such analogues where the allyl backbone is substituted with aryl groups.

A notable example is the synthesis of (R,E)-3-(4-Chlorophenyl)-1-phenylthis compound . iucr.org This compound is prepared via a multi-step sequence starting from the aldol (B89426) condensation of acetophenone (B1666503) and 4-chlorobenzaldehyde (B46862). The final step involves the esterification of (R,E)-3-(4-chlorophenyl)-1-phenyl-prop-2-en-1-ol with 4-nitrobenzoyl chloride in the presence of triethylamine and DMAP. iucr.org

Another derivative, 2-(4-Methoxyphenyl)this compound , has been synthesized as part of a study on the one-pot creation of α-alkyl styrene (B11656) derivatives. researchgate.netacs.org

| Compound Name | Key Synthetic Feature | Starting Materials (Final Step) | Reference |

|---|---|---|---|

| (R,E)-3-(4-Chlorophenyl)-1-phenylthis compound | Esterification of a chiral, substituted allyl alcohol | (R,E)-3-(4-Chlorophenyl)-1-phenyl-prop-2-en-1-ol, 4-Nitrobenzoyl chloride | iucr.org |

| 2-(4-Methoxyphenyl)this compound | Part of a one-pot synthesis of styrene derivatives | Not explicitly detailed as a single step | researchgate.netacs.org |

Altering the substitution pattern on the phenyl ring of the benzoate (B1203000) moiety can significantly impact the chemical properties of the ester. Syntheses often involve functionalized Grignard reagents or other organometallic intermediates to build a substituted aromatic core, which is then esterified.

For instance, ethyl 4-(1-hydroxyhexyl)-3-nitrobenzoate was prepared from ethyl 4-iodo-3-nitrobenzoate. uni-muenchen.de The synthesis involved a Grignard exchange followed by a reaction with hexanal (B45976) to introduce the hydroxyhexyl group onto the nitro-substituted phenyl ring. uni-muenchen.de

Similarly, ethyl 4-benzoyl-3-nitrobenzoate was synthesized from ethyl 4-iodo-3-nitrobenzoate using a PhMgCl Grignard reagent followed by reaction with benzoyl bromide. wiley-vch.de These examples showcase the preparation of benzoate esters where the phenyl ring is functionalized with groups other than, or in addition to, the nitro group at the 4-position.

| Compound Name | Key Synthetic Feature | Starting Materials | Reference |

|---|---|---|---|

| Ethyl 4-(1-hydroxyhexyl)-3-nitrobenzoate | Grignard reaction on a substituted iodo-nitrobenzoate | Ethyl 4-iodo-3-nitrobenzoate, PhMgCl, Hexanal | uni-muenchen.de |

| Ethyl 4-benzoyl-3-nitrobenzoate | Grignard reaction followed by acylation | Ethyl 4-iodo-3-nitrobenzoate, PhMgCl, Benzoyl bromide | wiley-vch.de |

The formation of a 4-nitrobenzoate ester is often a crucial step within a longer synthetic pathway to create complex target molecules. researchgate.net The 4-nitrobenzoate group can serve as a protecting group, an activating group, or a key structural component of the final product.

The synthesis of (R,E)-3-(4-Chlorophenyl)-1-phenylthis compound is a clear example of a multi-step process. iucr.org The four-step sequence is as follows:

Aldol condensation of acetophenone and 4-chlorobenzaldehyde to form (E)-3-(4-chlorophenyl)-1-phenyl-prop-2-enone. iucr.org

Reduction of the enone with sodium borohydride (B1222165) to yield the racemic allylic alcohol. iucr.org

Enzymatic resolution (Sharpless epoxidation conditions) to obtain the (R)-enantiomer of the alcohol. iucr.org

Esterification of the chiral alcohol with 4-nitrobenzoyl chloride to yield the final product. iucr.org

Another example is the synthesis of 3-(1H-benzimidazol-2-yl)propyl 4-nitrobenzoate . This multi-step synthesis involves:

Formation of the benzimidazole (B57391) core, typically through the condensation of o-phenylenediamine (B120857) with an appropriate acid.

Attachment of a propyl chain via alkylation.

The final step is the esterification of the resulting alcohol with 4-nitrobenzoic acid, often using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

In the context of prostaglandin (B15479496) synthesis, the Mitsunobu esterification of a diol with 4-nitrobenzoic acid is used to form a bis(4-nitrobenzoate) intermediate, which is then selectively hydrolyzed as part of a longer synthetic route. google.com

Mechanistic Investigations of Allyl 4 Nitrobenzoate Transformations

Examination of the 4-Nitrobenzoate (B1230335) Group as a Leaving Group

The 4-nitrobenzoate moiety is frequently utilized as a leaving group in mechanistic organic chemistry. Its well-understood electronic and steric characteristics make it an excellent tool for investigating reaction kinetics and stereochemical outcomes.

Nucleophilic substitution reactions at the allylic carbon of allyl 4-nitrobenzoate can proceed via different mechanistic pathways, primarily the S_N_1 and S_N_2 mechanisms. masterorganicchemistry.com The specific pathway is influenced by factors such as the nucleophile's strength, solvent polarity, and the stability of potential intermediates.

S_N_1 Mechanism: This unimolecular pathway involves the initial, rate-determining departure of the 4-nitrobenzoate leaving group to form a resonance-stabilized allylic carbocation. libretexts.org This intermediate is then rapidly attacked by a nucleophile. Such a mechanism is favored by polar, ionizing solvents and weaker nucleophiles. libretexts.org Solvolysis of allylic 4-nitrobenzoates, where the solvent acts as the nucleophile, often proceeds through an S_N_1-like mechanism involving ion-pair intermediates. iucr.org

S_N_2 Mechanism: This bimolecular mechanism involves a single, concerted step where the nucleophile attacks the allylic carbon at the same time as the 4-nitrobenzoate group departs. libretexts.org This pathway leads to an inversion of stereochemistry at the reaction center and is favored by strong nucleophiles and polar aprotic solvents. masterorganicchemistry.comucl.ac.uk

S_N_2' Mechanism: A distinct possibility in allylic systems is the S_N_2' reaction, where the nucleophile attacks the γ-carbon of the allyl system, inducing a shift of the double bond and expulsion of the leaving group from the α-carbon. wikipedia.org This pathway competes with the direct S_N_2 displacement. rsc.org

The table below summarizes the key features of these mechanistic pathways for this compound.

| Feature | S_N_1 | S_N_2 | S_N_2' |

| Kinetics | Unimolecular (Rate = k[Substrate]) masterorganicchemistry.com | Bimolecular (Rate = k[Substrate][Nucleophile]) masterorganicchemistry.com | Bimolecular (Rate = k[Substrate][Nucleophile]) wikipedia.org |

| Intermediate | Allylic Carbocation libretexts.org | None (Transition State) libretexts.org | None (Transition State) wikipedia.org |

| Stereochemistry | Racemization (attack from either face of the planar carbocation) libretexts.org | Inversion of configuration libretexts.org | syn or anti displacement possible rsc.org |

| Rearrangement | Allylic rearrangement is common iucr.orgwikipedia.org | No rearrangement | Inherent rearrangement of the double bond wikipedia.org |

| Favored by | Weak nucleophiles, polar protic solvents libretexts.org | Strong nucleophiles, polar aprotic solvents masterorganicchemistry.com | Steric hindrance at the α-carbon wikipedia.org |

While this compound itself lacks a participating group at the adjacent position, the principle of NGP is critical in analogous systems where the 4-nitrobenzoate is the leaving group. In carbohydrate chemistry, for example, an acyl group (like acetate (B1210297) or benzoate) at the C-2 position can participate in the displacement of a C-1 leaving group. nih.govbeilstein-journals.org

The mechanism involves the C-2 acyl group attacking the anomeric carbon as the leaving group departs, forming a cyclic acyloxonium ion intermediate. beilstein-journals.org This intermediate effectively shields one face of the ring, forcing the external nucleophile to attack from the opposite face. This directed attack results in the highly selective formation of the 1,2-trans product. nih.govbeilstein-journals.org The excellent leaving group ability of moieties like 4-nitrobenzoate facilitates the formation of this crucial cyclic intermediate. nih.govresearchgate.net

The effectiveness of the 4-nitrobenzoate group as a leaving group is significantly enhanced by the potent electron-withdrawing properties of the para-nitro group. nih.gov This influence stems from both inductive and resonance effects.

The nitro group (-NO₂) deactivates the benzene (B151609) ring towards electrophilic substitution by withdrawing electron density. masterorganicchemistry.comminia.edu.eg This same electron-withdrawing power, however, is beneficial for the leaving group's ability. It stabilizes the negative charge on the carboxylate anion that is formed upon its departure. libretexts.org The delocalization of the negative charge onto the electron-deficient nitro-substituted ring makes the 4-nitrobenzoate anion a very stable and weak base, and therefore an excellent leaving group. libretexts.org The relative reactivity of leaving groups often places substituted benzoates as less reactive than halides or sulfonates, but the introduction of strong electron-withdrawing substituents like a nitro group significantly improves their nucleofugacity. nih.gov

The increased acidity of 4-nitrobenzoic acid compared to benzoic acid is a direct measure of this electronic effect, which can be quantified using Hammett substituent constants (σ). utexas.edu The positive σ value for a p-nitro group indicates its strong electron-withdrawing nature, which correlates to a faster rate of substitution when the departure of the leaving group is part of the rate-determining step. utexas.edu

Neighboring Group Participation and its Impact on Stereocontrol.

Reactivity Studies of the Allylic Moiety

The double bond in the allyl group is not merely a spectator; it actively participates in the reactivity of this compound, most notably through allylic rearrangements.

Allylic systems are prone to rearrangement during substitution reactions, especially under conditions that favor carbocation intermediates (S_N_1). iucr.orgwikipedia.org The solvolysis of an allylic ester like this compound can lead to the formation of a resonance-stabilized allyl cation. Nucleophilic attack can then occur at either end of the three-carbon allylic system.

Pioneering work on the solvolysis of optically active allylic esters, including p-nitrobenzoates, revealed the complexity of these reactions, which often involve the formation and return of ion-pair intermediates. iucr.orgacs.org For a substituted chiral allylic ester, this can lead to several outcomes:

Substitution with retention of configuration at the original carbon.

Substitution with inversion of configuration at the original carbon.

Substitution at the rearranged position (the γ-carbon).

Detailed stereochemical studies, often using isotopically labeled or optically active substrates, are necessary to unravel the precise mechanistic pathways. acs.org For instance, the solvolysis of trans-α-methyl-γ-phenylallyl p-nitrobenzoate showed that ion-pair return could be accompanied by both racemization and oxygen-label scrambling, providing deep insight into the dynamics of the intermediate ion pairs. acs.org The study of (R,E)-3-(4-chlorophenyl)-1-phenylthis compound was specifically chosen to reinvestigate the stereochemistry of allylic rearrangements due to the ability to resolve all possible isomeric products and alcohols via modern HPLC techniques. iucr.org

Catalytic Isomerization Phenomena in Allylic Systems

Isomerization reactions represent a highly atom-economical class of organic transformations, as they rearrange the atomic constitution of a molecule without the loss of any atoms. researchtrends.net In allylic systems, catalytic isomerization is a prominent phenomenon, often involving the migration of a carbon-carbon double bond. This transformation is frequently catalyzed by transition metal complexes, which can convert an allylic compound into a more stable isomer. rsc.orgnih.gov

A common example is the redox isomerization of allylic alcohols, which are catalytically converted into enols that subsequently tautomerize to the corresponding carbonyl compounds. researchtrends.netacs.org This process is facilitated by a variety of transition-metal catalysts, including those based on ruthenium, rhodium, iridium, palladium, and vanadium. researchtrends.netrsc.orgacs.orgacademie-sciences.fr For instance, ruthenium(II) precursors have been shown to effectively catalyze the isomerization of primary allylic alcohols to aldehydes. researchtrends.net Similarly, palladium on alumina (B75360) (Pd/Al2O3) can catalyze the isomerization of allyl alcohol. rsc.org The mechanism often involves the transition-metal complex assisting in the migration of the double bond. researchtrends.net

Beyond alcohols, the isomerization of other allylic systems, such as allyl ethers, is also well-documented. Dichlorotris(triphenylphosphine)ruthenium(II) has proven to be an efficient catalyst for the isomerization of allylic ethers into prop-1-enyl ethers. researchgate.net Palladium catalysts are also effective in promoting the isomerization of the allyl group in various derivatives. researchgate.net More complex, long-range olefin isomerizations, where the double bond migrates over several carbon atoms, have been achieved using palladium(0) nanoparticles as catalysts. nih.govacs.org These reactions typically proceed in a stepwise manner. nih.gov While direct studies on this compound are less common, the principles established for these related allylic systems provide a framework for understanding its potential isomerization pathways under catalytic conditions. The process generally relies on the ability of the metal catalyst to form an intermediate, such as a π-allyl complex or a metal hydride species, which facilitates the hydrogen shift required for double bond migration. rsc.org

Transformations Involving Cleavage of Allylic Carbon-Heteroatom Bonds

A key aspect of the reactivity of this compound is the cleavage of its allylic carbon-oxygen (C-O) bond. This transformation is central to many synthetic applications, particularly in transition-metal-catalyzed allylic substitution reactions. The 4-nitrobenzoate group is an effective leaving group, facilitating the formation of a π-allylpalladium intermediate upon oxidative addition of a Pd(0) complex. This intermediate is then susceptible to attack by a wide array of nucleophiles. mdpi.comnih.gov

The cleavage of the C-O bond in allylic esters has been achieved using various catalytic systems. Molybdenum complexes, for example, can mediate the cleavage of allylic carboxylates. rsc.org Irradiation of [MoH₄(dppe)₂] (where dppe is Ph₂PCH₂CH₂PPh₂) in the presence of allylic esters results in the oxidative addition involving allyl-oxygen bond cleavage. rsc.org Cobalt-based systems have also been developed for the deprotection of allyl carboxylic esters, proceeding through a proposed hydrogen atom transfer (HAT) process. acs.org

Palladium-catalyzed reactions are the most extensively studied for this transformation. mdpi.comresearchgate.net The Tsuji-Trost reaction, a cornerstone of palladium catalysis, relies on the cleavage of an allylic leaving group, such as a carboxylate, to form the critical π-allylpalladium species. mdpi.com The efficiency and selectivity of this C-O bond cleavage can be influenced by the choice of ligands on the palladium catalyst. nih.govbeilstein-journals.org For instance, a palladium-catalyzed method for the synthesis of allylic fluorides from allyl p-nitrobenzoate has been developed, using TBAF(t-BuOH)₄ as the fluoride (B91410) source, which proceeds via cleavage of the C-O bond. beilstein-journals.org

Below is a table summarizing various catalytic systems used for the cleavage of C-O bonds in allylic esters, which is the characteristic reaction of this compound.

| Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| [MoH₄(dppe)₂] / Light Irradiation | Allyl carboxylates | Photochemical activation leads to oxidative addition and C-O bond cleavage. | rsc.org |

| Pd(0) / Phosphine Ligands | Allylic esters/carbonates | Forms π-allylpalladium intermediates for subsequent nucleophilic attack (Tsuji-Trost reaction). | mdpi.comnih.gov |

| Co(II) / TBHP / (Me₂SiH)₂O | Allyl carboxylic esters | Deprotection reaction proceeding via a proposed Hydrogen Atom Transfer (HAT) mechanism. | acs.org |

| Pd(0) / Trost's bisphosphine ligand | Allyl p-nitrobenzoate | Used for allylic fluorination with a fluoride source, demonstrating C-O cleavage. | beilstein-journals.org |

| (Ph₂PPrDI)Ni | Allyl acetate | Catalyzes C-O bond hydrosilylation. | researchgate.net |

Reaction Kinetics and Transition State Analysis

Kinetic Studies of this compound-Related Reactions

The kinetics of reactions involving this compound and structurally similar compounds provide crucial insights into their reaction mechanisms. The 4-nitrobenzoate moiety is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting carboxylate anion. This property significantly influences the rates of reactions where the C-O bond is cleaved.

A classic example is the study of solvolysis reactions. The solvolysis of trans-α,γ-dimethylallyl p-nitrobenzoate in aqueous acetone (B3395972) demonstrates that the reaction proceeds through a carbocationic intermediate. acs.org Kinetic analysis of such systems allows for the determination of reaction rates and the elucidation of the degree of charge separation in the transition state.

In the context of transition-metal-catalyzed reactions, kinetic studies are essential for understanding the catalytic cycle and the factors that control reaction rates and selectivity. This compound has been used as a substrate in kinetic investigations of various catalytic processes. nottingham.ac.ukpitt.edu For example, in palladium-catalyzed allylic substitution reactions, the rate-determining step can be either the oxidative addition (C-O bond cleavage) or the subsequent nucleophilic attack on the π-allylpalladium intermediate. Kinetic isotope effect (KIE) studies on related palladium-catalyzed allylic C-H activation reactions indicate that C-H bond breaking is often involved in the turnover-limiting transition state. acs.orgdtu.dk

The following table presents kinetic data from the solvolysis of a related allylic p-nitrobenzoate, illustrating the type of information gained from such studies.

| Solvent (Aqueous Acetone) | Temperature (°C) | Rate Constant (k₁ x 10⁵ sec⁻¹) | Reference |

|---|---|---|---|

| 90% | 99.70 | 1.57 | acs.org |

| 80% | 79.65 | 2.06 | acs.org |

| 80% | 99.70 | 17.0 | acs.org |

| 70% | 79.65 | 8.64 | acs.org |

Hammett studies, which correlate reaction rates with substituent electronic effects, on related palladium-catalyzed reactions have shown a buildup of partial negative charge in the rate-determining step, providing further mechanistic detail. acs.org These kinetic approaches are fundamental to optimizing reaction conditions and designing more efficient catalysts for transformations involving substrates like this compound.

Computational Modeling of Reaction Pathways and Identification of Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the complex mechanisms of reactions involving allylic compounds like this compound. These studies provide detailed energetic and structural information about transition states and intermediates that are often difficult to observe experimentally. acs.orgnih.gov

For palladium-catalyzed allylic substitutions, computational modeling has been used to elucidate the entire catalytic cycle. mdpi.comacs.org These models support a mechanism initiated by the oxidative addition of the allylic substrate to a Pd(0) complex, forming the key η³-allyl palladium intermediate. nih.gov DFT calculations help to understand the factors influencing the selectivity of the subsequent nucleophilic attack. For instance, the electronic differentiation of the ligand can be transferred to the allyl termini, dictating site selectivity. beilstein-journals.org

A significant finding from computational studies is the role of the counterion, in this case, the 4-nitrobenzoate anion. After the initial C-O bond cleavage, the carboxylate can remain associated with the palladium center and can act as an intramolecular base, facilitating steps like proton abstraction in C-H activation reactions. mdpi.comacs.org

Computational assessments have also been specifically applied to understand the role of the p-nitrobenzoyloxy group. Studies on nucleophilic substitution reactions of furanosyl acetals revealed that participation by a C-2-(p-nitrobenzoyloxy) group forms a less stabilized cis-dioxolenium ion compared to a standard benzoyloxy group. acs.org This less stable intermediate is more reactive towards the incoming nucleophile, explaining the experimentally observed higher 1,2-trans selectivity. acs.org This highlights the profound electronic influence of the nitro group on the stability and reactivity of intermediates, a principle directly applicable to this compound transformations.

The table below summarizes key insights gained from computational modeling of relevant allylic reactions.

| Reaction Type | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Pd-catalyzed Allylic Amination | Q2MM (Quantum-Guided Molecular Mechanics) | Developed a transition state force field to predict stereoselectivity; identified exo and endo isomers of the η³-allyl palladium intermediate. | nih.gov |

| Pd-catalyzed Allylic C-H Activation | DFT | Supported a mechanism with an intramolecular proton abstraction by a coordinated acetate. Calculated turnover frequencies helped interpret experimental KIE values. | acs.org |

| Pd-catalyzed Allylic C-H Alkylation | DFT | Modeled the reoxidation of Pd(0) to Pd(II) by benzoquinone and investigated different C-H activation pathways. | mdpi.com |

| Nucleophilic Substitution of Furanosyl Acetals | DFT | Showed that a p-nitrobenzoyloxy group leads to a less stable, more reactive dioxolenium ion intermediate, enhancing 1,2-trans selectivity. | acs.org |

| Pd-catalyzed Allylic Substitution | DFT | Showed that early transition states with acceptor-substituted ligands more efficiently transfer electronic differentiation to the allyl termini, enhancing site selectivity. | beilstein-journals.org |

Advanced Applications of Allyl 4 Nitrobenzoate in Organic Synthesis

Allyl 4-nitrobenzoate (B1230335) as a Key Intermediate in Complex Molecule Construction

The unique combination of functional groups in Allyl 4-nitrobenzoate makes it a valuable intermediate for synthesizing more elaborate molecular architectures. Its utility spans the creation of diverse functionalized compounds, the total synthesis of natural products, and the development of stereoselective reactions.

This compound serves as a potent building block in organic chemistry due to the distinct reactivity of its constituent parts. The nitro group, being a strong electron-withdrawing group, can be readily transformed into other functional groups like amines, which are crucial in the pharmaceutical industry. a2bchem.comfrontiersin.org This transformation opens pathways to a wide array of substituted aromatic compounds.

The allyl group is also highly versatile, participating in a multitude of chemical reactions. researchgate.net Allylation reactions are fundamental carbon-carbon bond-forming transformations, and the allyl moiety provides a handle for further chemical manipulation. researchgate.net For instance, the esterification of eugenol (B1671780) with 4-nitrobenzoyl chloride yields 4-allyl-2-methoxyphenyl 4-nitrobenzoate, demonstrating how the 4-nitrobenzoate unit can be incorporated into other functionalized molecules. researchgate.net The development of methods for decarboxylative halogenation also highlights the importance of carboxylic acid derivatives, such as benzoates, as precursors to ubiquitous organic halides, which are themselves critical building blocks in synthesis. acs.org

The strategic importance of this compound is particularly evident in the total synthesis of complex natural products. In these multi-step syntheses, intermediates must be carefully chosen to introduce functionality in a controlled manner.

A notable application is in the efforts toward the total synthesis of Elisabethin A, where a (9S)-allylic alcohol intermediate was treated with p-nitrobenzoic acid under Mitsunobu conditions to produce the corresponding 4-nitrobenzoate ester. acs.org This step was performed to invert a key stereocenter, showcasing the use of the 4-nitrobenzoate group in strategic stereochemical manipulations. acs.org Similarly, in a synthetic approach towards (+)-Retronecine, an alcohol intermediate was reacted with 4-nitrobenzoyl chloride to form this compound, demonstrating its role in the planned synthetic route. whiterose.ac.uk

In another example from the total synthesis of complex polycyclic natural products, a p-nitrobenzoate group was installed and later removed by treatment with potassium carbonate in methanol. gla.ac.uk This illustrates the use of the 4-nitrobenzoate as a temporary functional group that facilitates a specific transformation before being cleaved to allow the synthesis to proceed. gla.ac.uk

The principles of using nitro-containing compounds and allylic systems extend into the realm of asymmetric synthesis, where the goal is to create specific stereoisomers of a chiral molecule. While direct use of chiral this compound is a specific application, the broader strategy involves related chiral derivatives to achieve high enantioselectivity.

For example, the reaction of optically active nitroalkanes with allyl Grignard reagents can produce chiral hydroxylamines and amines, demonstrating a pathway where a nitro group is key to stereocontrolled synthesis. rsc.org Furthermore, enantioselective synthesis has been achieved using chiral ligands in reactions involving allylic compounds, leading to the formation of chiral homoallylic alcohols. nih.gov The synthesis of chiral 3-aryl-1-indanones has been accomplished through rhodium-catalyzed asymmetric reactions, highlighting the importance of creating chiral building blocks for pharmaceuticals and organic synthesis. organic-chemistry.org

A key strategy involves the asymmetric synthesis of chiral derivatives starting from commercially available precursors, such as a 4-nitrobenzoate derivative, which can be transformed through key steps like Sharpless asymmetric epoxidation to yield chiral, non-racemic products. researchgate.net These examples underscore the potential for using chiral versions or precursors of this compound to construct enantiomerically enriched, complex molecules. researchgate.netbeilstein-journals.org

Strategic Precursor in Total Synthesis of Natural Products.

Strategic Application as a Protecting Group Precursor or Auxiliary

Beyond its role as a building block, the allyl moiety of this compound is central to its use as a precursor for one of the most useful protecting groups in organic synthesis: the allyl ester.

The allyl group is a widely used protecting group for carboxylic acids because of its stability under a range of acidic and basic conditions. organic-chemistry.org This stability allows for orthogonal protection strategies, where different protecting groups can be removed selectively without affecting others in the molecule. The formation of an allyl ester is typically achieved through standard esterification methods, such as reacting a carboxylic acid with allyl alcohol or, conversely, an alcohol with an acyl chloride like 4-nitrobenzoyl chloride. researchgate.netchempedia.info

The resulting allyl ester, such as this compound itself or a molecule containing the allyl p-nitrobenzoate structure, effectively masks the reactivity of the carboxylic acid. This protection is crucial in multi-step syntheses to prevent unwanted side reactions while other parts of the molecule are being modified. acsgcipr.org

A key advantage of using the allyl ester as a protecting group is the availability of mild and highly selective methods for its removal (deprotection). acsgcipr.org The presence of the nitro group in this compound can influence the reactivity of the ester. For instance, it has been noted that this compound undergoes deallylation significantly faster than allyl benzoate (B1203000) under certain iodine-mediated conditions. thieme-connect.com A variety of deprotection strategies have been developed, offering chemists flexibility based on the specific needs of their synthetic route.

These methods often exploit the unique reactivity of the allylic double bond. organic-chemistry.org Common strategies include:

Palladium-Catalyzed Deprotection : This is one of the most common methods, where a palladium(0) catalyst is used to form a π-allyl-palladium complex. acsgcipr.org This complex then reacts with a nucleophile, often an amine like morpholine (B109124) or a hydride source, to release the free carboxylic acid and regenerate the catalyst. chempedia.infoacsgcipr.orgtandfonline.com

Cobalt-Catalyzed Deprotection : An efficient method for cleaving the allyl group from allyl carboxylic esters utilizes a Co(II)/TBHP/(Me₂SiH)₂O catalytic system. This approach is valued for its mild conditions, high yields, and tolerance of various functional groups. acs.org

Sodium Borohydride (B1222165) (NaBH₄) : An inexpensive and readily available reagent, NaBH₄ in dimethyl sulfoxide (B87167) (DMSO) can be used to cleave allyl esters. This method is chemoselective and can deprotect an allyl ester in the presence of a phenolic allyl ether. tandfonline.comresearchgate.net

Ruthenium-Catalyzed Isomerization : Ruthenium catalysts can isomerize the allyl group to a more labile prop-1-enyl group. This enol ester is then easily hydrolyzed under mild conditions to yield the carboxylic acid. researchgate.net

Table 1: Comparison of Selective Deprotection Methodologies for Allyl Esters

| Deprotection Method | Key Reagents | Mechanism Highlights | Advantages |

|---|---|---|---|

| Palladium-Catalyzed | Pd(PPh₃)₄, Nucleophile (e.g., Morpholine, HCOOH, NaBH₄) | Formation of a π-allyl-palladium complex, followed by nucleophilic attack. acsgcipr.orgtandfonline.com | Very mild conditions, high selectivity, widely applicable. acsgcipr.org |

| Cobalt-Catalyzed | Co(II), TBHP, (Me₂SiH)₂O | Involves a Hydrogen Atom Transfer (HAT) process. acs.org | Mild, efficient, excellent functional group tolerance. acs.org |

| Sodium Borohydride | NaBH₄, DMSO | Nucleophilic cleavage of the allyl group. tandfonline.comresearchgate.net | Inexpensive, chemoselective over allyl ethers. tandfonline.com |

| Iodine-Mediated | I₂, DMSO | Direct cleavage; rapid for electron-deficient esters like this compound. thieme-connect.com | Metal-free, fast for activated substrates. thieme-connect.com |

| Ruthenium-Catalyzed | [(C₆H₅)₃P]₃RuCl₂, HgCl₂-HgO | Isomerization of allyl to prop-1-enyl ether, followed by hydrolysis. researchgate.net | Useful for specific substrates, offers an alternative to Pd. researchgate.net |

Formation of Allylic Ester Protecting Groups.

Contributions to Catalysis and Novel Reaction Development

This compound has emerged as a valuable tool in the field of organic synthesis, not only as a reactive intermediate but also as a key substrate and precursor in the development and mechanistic investigation of novel catalytic transformations. Its unique electronic and structural properties have allowed researchers to probe the intricacies of catalytic cycles and to control the regio- and stereoselectivity of various metal-catalyzed reactions.

Use as a Substrate in Metal-Catalyzed Transformations

This compound serves as a versatile substrate in a range of metal-catalyzed reactions, owing to the good leaving group ability of the 4-nitrobenzoate moiety, which facilitates oxidative addition to low-valent metal centers. This has been particularly exploited in palladium, copper, and iridium catalysis.

In the realm of palladium-catalyzed allylic substitution , a cornerstone of modern synthetic chemistry, this compound is a competent electrophile. For instance, in the allylic fluorination of 2- and 3-substituted propenyl esters, allyl p-nitrobenzoate has been successfully employed as a substrate. scispace.com The use of a palladium(0) catalyst in conjunction with a fluoride (B91410) source such as TBAF(t-BuOH)4 enables the synthesis of allylic fluorides under mild conditions. scispace.com The 4-nitrobenzoate leaving group plays a crucial role in the initial oxidative addition step to the Pd(0) center, forming a π-allylpalladium intermediate that subsequently undergoes nucleophilic attack by the fluoride ion.

Copper-catalyzed allylic oxidation represents another area where the formation of an this compound intermediate is key to the reaction mechanism. In the Kharasch-Sosnovsky reaction, the oxidation of olefins can be achieved using a copper(I) catalyst and a peroxide oxidant. Mechanistic studies suggest that the reaction can proceed via a radical pathway where a cyclohexenyl radical, for example, adds to a Cu(II) p-nitrobenzoate species, which is formed in situ. researchgate.net This leads to a Cu(III) p-nitrobenzoate intermediate that rearranges to furnish the final product, cyclohex-2-en-1-yl 4-nitrobenzoate, and regenerates the Cu(I) catalyst. researchgate.net

Iridium-catalyzed reactions have also utilized allylic esters, with the nature of the carboxylate leaving group influencing the reaction outcome. In enantioselective iridium-catalyzed reductive couplings of allylic acetates with formaldehyde (B43269), the resulting homoallylic alcohol products are sometimes isolated as their 4-nitrobenzoate derivatives due to volatility. nih.gov More significantly, the presence of benzoate or nitrobenzoate species in the reaction mixture can have a profound impact on the catalytic cycle and the enantioselectivity of the transformation. nih.govnih.gov

The following table summarizes selected metal-catalyzed transformations where this compound or a closely related species plays a key role as the substrate or an intermediate.

| Catalyst | Reaction Type | Nucleophile/Reagent | Product Type | Yield (%) | Reference |

| Pd(0) | Allylic Fluorination | TBAF(t-BuOH)4 | Allylic Fluoride | Moderate to Good | scispace.com |

| Cu(I) | Allylic Oxidation | Diacyl Peroxides | Allylic Ester | Good | researchgate.net |

| Ir(I) | Reductive Coupling | Formaldehyde | Homoallylic Alcohol | 54 | nih.gov |

Investigations into Catalytic Cycles and Regio/Stereoselectivity

A significant breakthrough in gold-catalyzed enantioselective catalysis highlights the crucial role of the counterion, with the p-nitrobenzoate anion proving to be optimal in many cases. In the asymmetric intramolecular hydroamination of allenes, chiral phosphinegold(I) complexes were employed. organic-chemistry.org Initial studies with chloride or tetrafluoroborate (B81430) counterions resulted in moderate enantioselectivity. organic-chemistry.org However, a dramatic improvement was observed when a benzoate counterion was used, and the use of a phosphinegold(I)-bis-p-nitrobenzoate complex led to the formation of vinyl pyrrolidines and piperidines in high enantiomeric excess (ee). organic-chemistry.org This demonstrates that the counterion is intimately involved in the enantioselective step of the catalytic cycle. Gold(I)-bis-p-nitrobenzoate complexes have also been shown to be effective catalysts for the enantioselective addition of hydroxylamines and hydrazines to allenes. scispace.com

In copper-catalyzed allylic oxidations , the regioselectivity is a key consideration. The reaction of olefins with peresters in the presence of a copper(I)-N-heterocyclic carbene (NHC) catalyst can lead to the formation of allylic esters. The regioselectivity of this transformation, which can be very high, is influenced by both steric and electronic factors. liverpool.ac.uk The proposed mechanism involves the formation of a Cu(III) intermediate with the p-nitrobenzoate ligand, and the subsequent rearrangement of this species dictates the regiochemical outcome of the reaction. researchgate.net

The stereoselectivity of iridium-catalyzed allylic substitution reactions is also a subject of intense investigation. In the transfer hydrogenative coupling of allyl acetate (B1210297) with carbonyl compounds, the addition of m-nitrobenzoic acid was found to invert the sense of enantioselectivity compared to the reaction without the additive. nih.gov This suggests that the m-nitrobenzoate is directly involved in the enantiodetermining step, possibly through the formation of an ortho-cyclometalated iridium complex which acts as the active catalyst. nih.gov The catalytic cycle for iridium-catalyzed reductive coupling of allylic acetates with formaldehyde is proposed to involve the formation of a π-allyliridium C,O-benzoate complex, which then undergoes a series of steps including protonolysis, β-hydride elimination, and ionization to generate the active catalytic species. nih.gov

The following table provides examples of how the 4-nitrobenzoate group has been utilized to influence the selectivity of metal-catalyzed reactions.

| Catalyst System | Reaction Type | Substrate | Selectivity Type | Outcome | Reference |

| (R)-xylyl-BINAP(AuOPNB)2 | Intramolecular Hydroamination | Allenes | Enantioselectivity | High ee | scispace.comorganic-chemistry.org |

| Cu(I)-NHC | Allylic Oxidation | Cyclopentenes | Regioselectivity | >19:1 | liverpool.ac.uk |

| [Ir(cod)Cl]2 / (R)-BINAP / m-NO2BzOH | Carbonyl Allylation | Allyl Acetate | Enantioselectivity | Inversion of enantioselectivity | nih.gov |

Computational and Theoretical Studies of Allyl 4 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the electronic structure and properties of molecules with high accuracy. science.gov

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in predicting the electronic makeup and reactivity of Allyl 4-nitrobenzoate (B1230335) and related compounds. mdpi.comisroset.org These calculations can determine the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactions. The energy gap between HOMO and LUMO, for instance, provides a measure of the molecule's excitability and chemical stability. researchgate.net

The activating effects of allylic groups on SN2 reactivity are well-established. acs.org Computational models can quantify these effects by analyzing the transition state structures and the charge distribution. For example, in SN2 reactions, the charge at the alpha-carbon changes, and the Cα–Cβ bond length can be computationally observed to shorten in the transition state, indicating conjugative π delocalization. acs.org Furthermore, Hammett plots, which correlate reaction rates with substituent electronic effects, can be computationally generated to predict how modifications to the benzoate (B1203000) ring, such as the nitro group, influence reactivity. researchgate.net A V-shaped Hammett plot can indicate a shift in reaction mechanism from a unimolecular ionization pathway for electron-donating groups to a bimolecular addition-elimination pathway for electron-withdrawing groups like the nitro group. researchgate.net

Theoretical calculations also allow for the prediction of various reactivity descriptors, including electronegativity, hardness, softness, and electrophilicity index, which provide a comprehensive picture of the molecule's potential chemical behavior. researchgate.net

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their corresponding energy levels. libretexts.org For molecules with rotatable bonds, like Allyl 4-nitrobenzoate, this analysis is crucial for understanding its structure and behavior. X-ray crystallography studies on derivatives of this compound provide precise data on their solid-state conformations.

For instance, in the related compound (R,E)-3-(4-chlorophenyl)-1-phenylthis compound, the conformation is characterized by specific dihedral angles between its constituent rings. The plane of the nitro group is nearly coplanar with the phenyl ring, with a very small dihedral angle, while the carboxyl group plane is slightly twisted out of the phenyl ring's plane. The allyl group itself is not perfectly coplanar with the adjacent chlorophenyl moiety.

Quantum chemical calculations can be used to compute the energetic profiles of rotation around key bonds, identifying the most stable conformers and the energy barriers between them. ethz.ch These calculations have shown that for some benzyl-substituted systems, conformations with the phenyl group situated over the heterocyclic ring can be the most stable, even though multiple conformations may be close in energy, suggesting relatively free rotation at room temperature. ethz.ch

Table 1: Selected Dihedral Angles in (R,E)-3-(4-chlorophenyl)-1-phenylthis compound

| Interacting Planes | Dihedral Angle (°) |

| Phenyl ring plane and nitrobenzoate C6 ring | 76.97 (8) |

| Phenyl ring plane and chlorophenyl group | 76.95 (8) |

| Chlorophenyl and nitrobenzoate rings | 66.43 (8) |

| Allyl group plane (C4, C7, C8, C9) and chlorophenyl moiety | 9.71 (17) |

| Nitro group plane and phenyl ring | 0.9 (2) |

| CO2 group plane and phenyl ring | 10.16 (19) |

| Data sourced from a single-crystal X-ray study. |

Prediction of Electronic Structure and Chemical Reactivity.

Molecular Dynamics Simulations and Free Energy Calculations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms. researchgate.netrsc.org This technique allows researchers to observe conformational changes, solvent effects, and binding processes over time. arxiv.org

For derivatives of this compound, MD simulations have been used to explore their interactions with biological targets. mdpi.comresearchgate.net In a study of 4-allyl-2-methoxyphenyl 4-nitrobenzoate, MD simulations were run for 70 nanoseconds to assess the stability of the ligand-protein complex. mdpi.com Key parameters analyzed from these simulations include the root-mean-square deviation (RMSD) of the ligand, which indicates its stability within a binding site. A low ligand RMSD (≤ 1 Å) suggests that the ligand has found a stable binding conformation. mdpi.com

Free energy calculations, often coupled with MD simulations, quantify the thermodynamics of processes like binding or conformational changes. boku.ac.atnih.gov Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy of a ligand to a protein. researchgate.net These calculations are crucial for understanding the driving forces behind molecular recognition and for predicting binding affinities. frontiersin.org

Table 2: Molecular Dynamics Simulation Parameters for 4-allyl-2-methoxyphenyl 4-nitrobenzoate Complexes

| Target Protein | Average Ligand RMSD (Å) | Average SASA (Ų) | % Potential Ligand SASA Buried |

| Odorant Binding Protein (OBP) | ≤ 1 | Data not specified | Data not specified |

| Acetylcholinesterase (AChE) | ≤ 1 | Data not specified | Data not specified |

| SASA: Solvent Accessible Surface Area. Data indicates that the ligand maintained a stable conformation in the simulation. mdpi.com |

Prediction and Elucidation of Stereochemistry and Absolute Configuration

The determination of a chiral molecule's absolute configuration is a critical aspect of its chemical identity. While experimental techniques like X-ray diffraction analysis are the definitive methods for determining absolute configuration, computational methods can assist in this process. libretexts.org

In the study of allylic systems, which are prone to rearrangements, understanding the stereochemistry is paramount. A model compound, (R,E)-3-(4-chlorophenyl)-1-phenylthis compound, was synthesized, and its absolute configuration was unequivocally confirmed using single-crystal X-ray diffraction. iucr.org This experimental determination was crucial for studying the stereochemical outcomes of its solvolysis reactions, as it provided a reference standard. The Flack parameter, derived from X-ray diffraction data, is a key indicator used to confirm the absolute structure of a chiral compound. A value close to zero indicates that the correct enantiomer has been modeled. iucr.org

Computational Studies for Structure-Activity Relationship (SAR) Investigations

Computational methods are powerful tools for investigating structure-activity relationships (SAR), which link a molecule's chemical structure to its biological activity. researchgate.net

To understand the insecticidal activity of eugenol (B1671780) derivatives, including 4-allyl-2-methoxyphenyl 4-nitrobenzoate, computational studies involving ligand-protein interaction modeling were performed. mdpi.comresearchgate.net An inverted virtual screening protocol was used to identify potential protein targets. This was followed by molecular docking and MD simulations to model the interaction between the compound and proteins like insect acetylcholinesterase (AChE) and odorant binding proteins (OBPs). mdpi.comresearchgate.net

These simulations provide detailed insights into how the ligand fits into the protein's binding site and which interactions (e.g., hydrogen bonds, hydrophobic interactions) are most important for binding. whiterose.ac.uk The results can explain the observed biological activity and guide the design of new, more potent analogs. For example, the simulations confirmed that eugenol derivatives could stably bind to both OBP and AChE, validating the hypothesis that these proteins are associated with the observed insecticidal activity. mdpi.comresearchgate.net

Virtual Screening Protocols for Target Identification

Virtual screening for target identification, also known as in silico target fishing or reverse virtual screening, is a computational strategy employed to identify the most probable protein targets of a specific bioactive molecule. nih.gov Unlike traditional virtual screening, which screens large compound libraries against a known protein target, target fishing uses a single compound of interest as a query to search against a collection of 3D protein structures to find its potential binding partners. nih.gov This approach is invaluable for elucidating the mechanism of action of novel compounds or for identifying potential off-target effects and new therapeutic applications for existing molecules. nih.gov The methodologies are broadly classified into ligand-based and receptor-based approaches. nih.gov

In the context of nitroaromatic compounds, computational studies have been applied to derivatives of this compound to predict their biological targets. A notable study utilized a structure-based inverted virtual screening protocol to investigate potential protein targets for 4-allyl-2-methoxyphenyl 4-nitrobenzoate, a derivative of eugenol, in relation to its observed insecticidal activity. mdpi.comsemanticscholar.org

Research Findings: Inverted Virtual Screening for Insecticidal Targets

In a 2021 study by Castanheira et al., an inverted virtual screening protocol was designed to identify the molecular targets responsible for the insecticidal properties of several eugenol derivatives, including 4-allyl-2-methoxyphenyl 4-nitrobenzoate. mdpi.com The researchers selected thirteen potential protein targets relevant to insecticides based on a literature review. mdpi.com The three-dimensional structures of these proteins were obtained from the Protein Data Bank (PDB) and prepared for docking simulations. mdpi.com

The selected targets for the inverted virtual screening are listed in the table below.

Table 1: Potential Insecticide Protein Targets Selected for Inverted Virtual Screening

| Target Protein | PDB Code | Organism |

|---|---|---|

| Acetylcholinesterase (AChE) | 1QON | Drosophila melanogaster |

| Odorant-binding protein (LUSH) | 1OOH | Drosophila melanogaster |

| Juvenile hormone-binding protein (JHBP) | 1PZ2 | Galleria mellonella |

| Serine-protease (Trypsin) | 3H7S | Fusarium oxysporum |

| Glutathione S-transferase (GST) | 1R4P | Anopheles cracens |

| Cytochrome P450 | 2Z83 | Musca domestica |

| Diamine oxidase | 1OD2 | Arthropoda |

| Odorant-degrading enzyme (CXE1) | 3B98 | Culex quinquefasciatus |

| Ecdysone Receptor (EcR) | 1R20 | Heliothis virescens |

| Ultraspiracle protein (USP) | 1R20 | Heliothis virescens |

| Carboxylesterase E3 | 1J9I | Lucilia cuprina |

| GABA-gated chloride channel (RDL) | 3OAA | Anopheles gambiae |

| Nicotinic acetylcholine (B1216132) receptor (nAChR) | 3C79 | Aplysia californica |

This table was generated based on data from the study by Castanheira et al. mdpi.com

The virtual screening protocol involved docking the eugenol derivatives against this panel of proteins using molecular docking software. The study employed different scoring functions (SFs) to estimate the binding affinity between the compounds and the potential targets. mdpi.com Specifically, the GOLD software suite (with its various SFs: GoldScore, ChemScore, ASP, PLP) and AutoDock Vina were used. mdpi.com For the GOLD scoring functions, a higher score indicates better binding affinity, whereas for Vina, which approximates binding free energy, a more negative value signifies a stronger affinity. mdpi.com

The results of the docking simulations provide scores that help rank the likelihood of interaction between the compound and the various protein targets.

Table 2: Average Docking Scores for 4-allyl-2-methoxyphenyl 4-nitrobenzoate Against Potential Targets

| Target Protein | Vina (kcal/mol) | GOLD (GoldScore) | GOLD (ChemScore) | GOLD (ASP) | GOLD (PLP) |

|---|---|---|---|---|---|

| AChE | -7.2 | 57.3 | 23.4 | 33.2 | 64.9 |

| LUSH | -6.6 | 55.4 | 22.8 | 31.7 | 69.8 |

| JHBP | -6.9 | 57.1 | 24.5 | 34.0 | 73.0 |

| Trypsin | -6.9 | 57.2 | 22.1 | 31.4 | 70.3 |

| GST | -7.7 | 59.5 | 22.7 | 34.1 | 74.3 |

| Cytochrome P450 | -7.5 | 61.2 | 24.3 | 36.6 | 76.5 |

| Diamine oxidase | -6.9 | 56.4 | 23.9 | 33.8 | 70.0 |

| CXE1 | -7.3 | 61.3 | 24.8 | 36.3 | 77.0 |

| EcR/USP | -7.7 | 62.4 | 25.1 | 37.9 | 79.5 |

| Carboxylesterase E3 | -7.1 | 60.1 | 24.9 | 35.8 | 77.1 |

| RDL | -6.7 | 56.1 | 22.3 | 32.7 | 70.9 |

| nAChR | -7.4 | 60.5 | 24.2 | 35.6 | 76.8 |

This table was generated based on data from the study by Castanheira et al. mdpi.com

These in silico target fishing protocols are instrumental in generating hypotheses about the molecular mechanisms of action for compounds like this compound and its derivatives, guiding further experimental validation. nih.gov

Spectroscopic Characterization Techniques in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For Allyl 4-nitrobenzoate (B1230335), both ¹H (proton) and ¹³C NMR provide definitive information about its carbon-hydrogen framework.

Detailed analysis of the ¹H NMR spectrum allows for the identification of all unique protons in the molecule. The signals from the allyl group are typically found in the region of 4.8 to 6.1 ppm, while the aromatic protons of the 4-nitrobenzoate group appear further downfield, usually above 8.0 ppm, due to the deshielding effects of the nitro and ester functionalities. rsc.org

¹³C NMR spectroscopy complements the proton data by identifying the unique carbon environments. The carbon atoms of the allyl group resonate at chemical shifts characteristic for sp² and sp³ hybridized carbons, while the aromatic and carbonyl carbons are found further downfield. rsc.orgsci-hub.seresearchgate.net The symmetry of the para-substituted benzene (B151609) ring results in four distinct signals for the six aromatic carbons. aiinmr.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Allyl 4-nitrobenzoate in CDCl₃ Data sourced from a study by The Royal Society of Chemistry. rsc.org

| ¹H NMR (200 MHz, CDCl₃) | Assignment | ¹³C NMR (50 MHz, CDCl₃) | Assignment |

| Chemical Shift (δ, ppm) | Proton Environment | Chemical Shift (δ, ppm) | Carbon Environment |

| 8.29 (br s, 4H) | Aromatic (C₆H₄) | 164.2 | Carbonyl (C=O) |

| 5.98-6.12 (m, 1H) | Allyl (-CH=) | 150.6 | Aromatic (C-NO₂) |

| 5.32-5.48 (m, 2H) | Allyl (=CH₂) | 135.8 | Aromatic (C-COO) |

| 4.86 (d, J=5.8 Hz, 2H) | Allyl (-OCH₂) | 131.7 | Allyl (-CH=) |

| 130.6 | Aromatic (CH) | ||

| 123.5 | Aromatic (CH) | ||

| 118.9 | Allyl (=CH₂) | ||

| 66.4 | Allyl (-OCH₂) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. rsc.org

The most prominent peaks include a strong absorption from the ester carbonyl (C=O) stretch, and two distinct bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group. Additionally, signals for the C=C double bond of the allyl group and the aromatic ring, as well as C-O stretching vibrations, are readily identifiable. rsc.org

Table 2: Key IR Absorption Bands for this compound Data sourced from a study by The Royal Society of Chemistry. rsc.org

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 1727 | C=O Stretch | Ester Carbonyl |

| 1608 | C=C Stretch | Aromatic Ring |

| 1526 | Asymmetric NO₂ Stretch | Nitro Group |

| 1348 | Symmetric NO₂ Stretch | Nitro Group |

| 1271 | C-O Stretch | Ester Linkage |

| 1102 | C-O Stretch | Ester Linkage |

| 995, 933 | =C-H Bend | Alkene (Allyl) |

| 855 | C-H Bend | p-Substituted Ring |

| 720 | C-H Bend | Aromatic Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₀H₉NO₄, corresponding to a monoisotopic mass of approximately 207.053 g/mol . chemspider.com

Upon ionization in a mass spectrometer, typically by electron impact (EI), the this compound molecule will form a molecular ion [M]⁺. This ion can then undergo fragmentation, breaking into smaller, characteristic pieces. While a specific published mass spectrum for this compound was not found in the searched literature, the expected fragmentation pattern can be predicted based on its structure. Key fragmentation pathways would likely involve the cleavage of the ester bond.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass/charge) | Ion Structure | Description |

| 207 | [C₁₀H₉NO₄]⁺ | Molecular Ion (M⁺) |

| 166 | [C₇H₄NO₄]⁺ | Loss of allyl radical (•C₃H₅) |

| 150 | [C₇H₄NO₃]⁺ | p-Nitrobenzoyl cation |

| 120 | [C₇H₄O₂]⁺ | Loss of NO₂ from p-nitrobenzoyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide highly accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π–π stacking.

While X-ray crystallography is a powerful tool, specific crystallographic data for this compound has not been reported in the surveyed literature. However, the structures of related, more complex p-nitrobenzoate esters have been determined, illustrating the utility of this technique. For instance, the crystal structure of (R,E)-3-(4-Chlorophenyl)-1-phenylthis compound was elucidated to confirm its absolute configuration. iucr.org This analysis revealed detailed information about the conformation of the molecule, including the dihedral angles between the various ring systems. iucr.org Such studies underscore the capability of X-ray diffraction to provide an unambiguous determination of a molecule's solid-state architecture, which would be equally applicable to this compound if suitable crystals were obtained.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Stereoisomer Resolution

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC is primarily used for purity assessment. The presence of the 4-nitrobenzoate moiety provides a strong chromophore, allowing for sensitive detection using a UV detector, typically at wavelengths around 254 nm. nih.gov

A typical HPLC method for purity analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The resulting chromatogram would show a major peak corresponding to this compound, with its retention time being a key identifier under specific conditions. Any impurities present in the sample would appear as separate, smaller peaks. The area of each peak is proportional to the concentration of the corresponding substance, allowing for quantitative determination of purity. Validated HPLC methods for related nitro-aromatic compounds have demonstrated high precision, accuracy, and linearity. nih.govoup.com

The subsection title also mentions "Stereoisomer Resolution." However, the molecule this compound is achiral and does not have stereoisomers. Therefore, resolution of stereoisomers is not applicable to this specific compound. The technique is, however, widely used for resolving enantiomers of chiral compounds, and the 4-nitrobenzoate group is often used as a derivatizing agent to facilitate the chiral separation and UV detection of alcohols. nih.govnih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The pursuit of green chemistry principles is driving the development of more sustainable and atom-economical methods for synthesizing allyl 4-nitrobenzoate (B1230335) and related nitrobenzoate structures. researchgate.netnumberanalytics.comethernet.edu.etnih.gov A key concept in this endeavor is "atom economy," which aims to maximize the incorporation of all reactant atoms into the final desired product, thereby minimizing waste. numberanalytics.comnih.gov

Recent research has demonstrated the potential of organocatalytic, one-pot cyclization reactions to produce 2,5-diaryl-4-nitrobenzoates with high atom economy. researchgate.net These methods offer several advantages, including operational simplicity, good yields, and the absence of added oxidants. researchgate.net The development of such processes aligns with the broader goals of sustainable chemistry by reducing raw material consumption and energy usage. numberanalytics.com Researchers are exploring metal-free synthesis routes to construct substituted nitrobenzoates, which represents a significant area of ongoing investigation. thieme-connect.com

Future efforts will likely focus on:

Catalyst Development: Designing new catalysts that improve reaction efficiency and reduce waste. numberanalytics.com

Flow Chemistry: Utilizing flow chemistry techniques to enhance reaction control and minimize byproducts. numberanalytics.com

Alternative Reagents and Solvents: Exploring greener solvents and reagents to reduce the environmental impact of the synthesis. nih.gov

Exploration of Unprecedented Catalytic Applications and Transformations

Allyl 4-nitrobenzoate and its derivatives are valuable precursors in a variety of catalytic reactions, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgrsc.org The unique reactivity of the allyl group, combined with the electronic properties of the 4-nitrobenzoate moiety, makes it a versatile substrate for transition-metal catalysis.